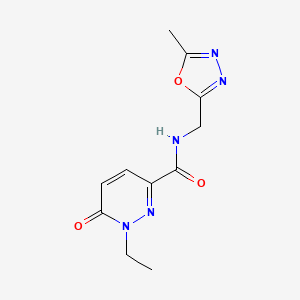
1-ethyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C11H13N5O3 and its molecular weight is 263.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Ethyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that integrates the oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of an oxadiazole ring and a pyridazine core. Its molecular formula is C11H13N5O3 with a molecular weight of 263.25 g/mol. The inclusion of the oxadiazole ring is significant as it is associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N5O3 |
| Molecular Weight | 263.25 g/mol |
| CAS Number | 2189434-57-7 |
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring have demonstrated notable antimicrobial properties. Research indicates that derivatives of this ring exhibit significant antibacterial and antifungal activities.
- Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from the oxadiazole scaffold have been tested against multidrug-resistant strains with promising results .
- Antifungal Activity : The compound has also been evaluated for its antifungal potential. Research indicates that certain oxadiazole derivatives can effectively combat fungal infections, potentially through mechanisms involving cell wall synthesis inhibition .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been explored in several studies. For example, compounds exhibiting the oxadiazole structure have been linked to reduced inflammation markers in vitro and in vivo models .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The mechanism often involves apoptosis induction in cancer cells and inhibition of tumor growth.
- Mechanistic Insights : The anticancer effects are attributed to the modulation of key signaling pathways involved in cell proliferation and survival. For instance, some studies suggest that these compounds can inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival .
- Case Studies : A notable study demonstrated that a specific derivative showed potent activity against breast cancer cell lines, with IC50 values indicating significant cytotoxicity .
Study 1: Antimicrobial Efficacy
In a comparative study conducted by Dhumal et al., various oxadiazole derivatives were synthesized and tested against Mycobacterium bovis. The most active compounds inhibited bacterial growth effectively both in active and dormant states .
Study 2: Anti-tubercular Activity
Research led by Parikh et al. focused on substituted 1,2,4-oxadiazoles as potential anti-TB agents. Their findings indicated that specific derivatives displayed significant activity against Mycobacterium tuberculosis, with favorable pharmacokinetic profiles .
特性
IUPAC Name |
1-ethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-3-16-10(17)5-4-8(15-16)11(18)12-6-9-14-13-7(2)19-9/h4-5H,3,6H2,1-2H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRZDFDKZIOBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NCC2=NN=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














